molecular formula C19H19NO2 B074741 3,6-Diacetyl-9-propyl-9H-carbazole CAS No. 1483-96-1

3,6-Diacetyl-9-propyl-9H-carbazole

Cat. No.: B074741
CAS No.: 1483-96-1
M. Wt: 293.4 g/mol
InChI Key: IAFSDNNCEQCMLQ-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-propyl-9H-carbazole (: 1483-96-1) is a high-purity organic compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol. This carbazole derivative is characterized by its fused tricyclic aromatic structure, which features acetyl substituents at the 3 and 6 positions and a propyl chain on the nitrogen atom. This specific substitution pattern makes it a valuable intermediate in medicinal chemistry and drug discovery research. Carbazole derivatives are extensively investigated for their wide spectrum of biological activities. They serve as a privileged scaffold in the development of novel antimicrobial agents, with recent studies showing that dihydrotriazine-functionalized carbazole analogues exhibit potent inhibitory activity against various bacterial strains, including multidrug-resistant clinical isolates . The structural motif of the carbazole core is also significant in anticancer research, as certain derivatives have demonstrated moderate antiproliferative effects and the ability to inhibit cancer cell migration in studies on breast cancer cell lines . Furthermore, the carbazole nucleus is a key structural component in several FDA-approved drugs and is the subject of ongoing research for the treatment of neglected tropical diseases, such as Human African Trypanosomiasis . The compound's desirable electronic properties also make it a candidate for applications in material science, including the development of organic semiconductors and fluorescent probes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

CAS No.

1483-96-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(6-acetyl-9-propylcarbazol-3-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-4-9-20-18-7-5-14(12(2)21)10-16(18)17-11-15(13(3)22)6-8-19(17)20/h5-8,10-11H,4,9H2,1-3H3

InChI Key

IAFSDNNCEQCMLQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Synonyms

3,6-Diacetyl-9-propyl-9H-carbazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Carbazole Derivatives

Substituent Effects on Core Structure

The table below compares substituent patterns and their implications:

Compound Name Substituents (Position) Key Structural Features Impact on Properties
3,6-Diacetyl-9-propyl-9H-carbazole Acetyl (3,6); Propyl (9) Electron-withdrawing acetyl groups; alkyl chain Enhanced stability, tunable fluorescence
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde Aldehyde (3,6); Benzyl (9) Reactive aldehyde groups; aromatic substitution Higher reactivity for Schiff base formation
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole Methyl (1,4); Nitro (3); Aryl (6) Electron-withdrawing nitro; methoxy-aryl Red-shifted absorption; potential bioactivity
(−)-P7C3-S243 Aminopropyl (3); Halogens (3,6) Neuroprotective aminopropyl; halogenated core Blood-brain barrier penetration; neuroprotection
3-Acetyl-9-isopropyl-9H-carbazole Acetyl (3); Isopropyl (9) Shorter branched alkyl chain Altered lipophilicity vs. linear propyl

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl, nitro) increase conjugation and redshift fluorescence .
  • Alkyl chains (propyl vs. isopropyl) affect solubility and membrane permeability; linear chains (propyl) may enhance lipophilicity compared to branched analogs .
  • Reactive groups (e.g., aldehyde in ) enable covalent modifications, whereas acetyl groups offer stability for materials applications.
Comparative Reaction Conditions
  • Acetylation : Requires Lewis acids (e.g., AlCl₃) and controlled conditions to avoid over-substitution .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., in ) enable aryl group introduction but demand inert atmospheres and prolonged heating.

Physical and Spectral Properties

Melting Points and Stability
  • 9-Benzyl-3,6-dicarbaldehyde : Lower melting points (e.g., 102–105°C in ) compared to acetylated derivatives, likely due to reduced intermolecular hydrogen bonding.
Spectral Data Comparison
Compound (Example) $ ^1H $-NMR Features (δ, ppm) IR Peaks (cm$ ^{-1} $)
This compound Acetyl CH$ _3 $: ~2.5–2.6; Propyl CH$ _2 $: ~1.6–4.0 C=O: ~1680–1730; Aromatic: ~1600
1,4-Dimethyl-3-nitro-9H-carbazole Nitro group: N/A; Methyl: ~2.4–3.0 NO$ _2 $: ~1520; C-N: ~1340
9-Benzyl-3,6-dicarbaldehyde Aldehyde proton: ~9.9; Benzyl CH$ _2 $: ~5.2 C=O (aldehyde): ~1720

Insights :

  • Acetyl groups produce distinct $ ^1H $-NMR signals (~2.5 ppm) and strong C=O IR stretches (~1700 cm$ ^{-1} $) .
  • Aldehyde protons in appear downfield (~9.9 ppm), reflecting their deshielded environment.
Fluorescence and Sensing
  • 9-Benzyl-3,6-dicarbaldehyde : Used in rare-earth cation recognition due to aldehyde-mediated coordination .
  • This compound : Acetyl groups may enhance fluorescence quantum yield via extended conjugation, though direct data is lacking.
Material Science
  • Aryl-Substituted Carbazoles : Electron-withdrawing groups (e.g., nitro in ) improve charge transport in organic semiconductors.

Q & A

Q. What are the established synthetic routes for preparing 3,6-Diacetyl-9-propyl-9H-carbazole, and what experimental parameters are critical for optimizing yield?

The synthesis of carbazole derivatives typically involves N-alkylation and acetylation steps. For example, 9-propyl-9H-carbazole precursors are synthesized via N-alkylation using alkyl halides (e.g., 1-bromopropane) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in toluene at 45°C . Subsequent acetylation at the 3,6-positions can be achieved using acetyl chloride in the presence of a Lewis acid catalyst. Key parameters include reaction time (e.g., overnight stirring for alkylation), solvent choice (toluene for solubility), and purification methods like vacuum distillation and recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related carbazole derivatives (mean C–C bond length precision: 0.003 Å) . Mass spectrometry (MS) and Fourier Transform Infrared (FTIR) spectroscopy further validate molecular weight and functional groups (e.g., acetyl C=O stretches at ~1700 cm⁻¹) .

Q. How does the reactivity of this compound differ under oxidative versus reductive conditions?

The acetyl groups at the 3,6-positions are susceptible to oxidation, forming quinone-like structures under strong oxidizing agents (e.g., KMnO₄ in acidic media) . Conversely, reductive conditions (e.g., NaBH₄) may reduce ketones to secondary alcohols, altering electronic properties. The propyl chain at the 9-position remains relatively inert under mild conditions but can undergo elimination under high-temperature basic conditions .

Advanced Research Questions

Q. What mechanistic approaches are used to resolve contradictions in reaction pathways for carbazole derivatives?

Discrepancies in reaction mechanisms (e.g., competing alkylation sites) can be resolved via kinetic studies (monitoring intermediate formation by HPLC) and isotopic labeling (e.g., deuterated solvents to track proton transfer) . Computational methods (DFT calculations) further elucidate transition states and regioselectivity, as seen in studies of carbazole N-alkylation . Conflicting spectral data (e.g., unexpected NOESY correlations) may require multi-technique validation, such as cross-referencing NMR with X-ray crystallography .

Q. How do substituent effects at the 3,6-positions influence the optoelectronic properties of this compound?

Acetyl groups at 3,6-positions enhance electron-withdrawing character, reducing the HOMO-LUMO gap compared to unsubstituted carbazole (e.g., λₐᵦₛ shifts from 300 nm to 340 nm) . Bulky substituents like tert-butyl groups increase steric hindrance, reducing aggregation in OLED applications, while iodine atoms improve charge transport in organic photovoltaics (OPVs) . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating substituent effects with device efficiency .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Variability arises from incomplete alkylation or acetylation, detected via thin-layer chromatography (TLC) or HPLC . Standardizing reaction conditions (e.g., strict temperature control at 45±2°C for alkylation) and purification protocols (e.g., silica gel chromatography with hexane:ethyl acetate gradients) improves reproducibility . Advanced quality control measures, such as in-situ FTIR monitoring of acetyl group incorporation, ensure consistent functionalization .

Methodological Considerations

  • Experimental Design : Use TBAB as a phase-transfer catalyst for N-alkylation to enhance reaction rates in biphasic systems .
  • Data Analysis : Employ Gaussian curve fitting for overlapping NMR peaks (e.g., aromatic protons) and compare with simulated spectra from software like ACD/Labs .
  • Safety Protocols : Handle acetyl chloride in a fume hood with appropriate PPE (nitrile gloves, safety goggles) due to its corrosive nature .

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